N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 6-chloro-substituted benzothiazole ring linked to a 4-(dipropylsulfamoyl)benzamide moiety. This compound’s structural attributes suggest possible applications in targeting enzymes or receptors where sulfonamides and heterocyclic systems play key roles.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBGXHSWHQQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chlorobenzoic acid, under acidic conditions.
Sulfonamide Formation: The dipropylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dipropylamine and a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions.
Amide Bond Formation: The final step involves the coupling of the sulfonamide intermediate with 4-aminobenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial agent, showing activity against a range of bacterial and fungal pathogens.
Medicine: Investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Comparative Analysis
Benzothiazole Substituent Variations
Sulfamoyl Group Modifications
Electronic and Steric Effects
- Chloro substituents generally increase stability and electrophilicity, favoring interactions with nucleophilic residues in enzymes. Ethoxy groups, being larger and less polar, might reduce binding affinity but enhance oral bioavailability.
- The dipropylsulfamoyl group’s extended alkyl chains could engage in van der Waals interactions with hydrophobic protein regions, while dimethyl analogs might favor tighter binding in constrained active sites.
Hypothetical Pharmacological Implications
While biological data are absent in the provided evidence, structural trends suggest:
- Target Selectivity: The 6-chloro-benzothiazole scaffold may favor targets like kinase inhibitors or antimicrobial agents, whereas ethoxy-substituted analogs could shift selectivity toward GPCRs or cytochrome P450 enzymes.
- Solubility and Bioavailability: Dipropylsulfamoyl derivatives likely exhibit lower aqueous solubility than dimethyl or piperidinecarboxamide analogs, necessitating formulation adjustments for in vivo efficacy.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H16ClN5O3S
- Molecular Weight : 367.83 g/mol
- CAS Number : 1216487-71-6
The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dipropylsulfamoyl group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of Benzothiazole Derivative : Starting from 6-chloro-1,3-benzothiazole.
- Introduction of Sulfamoyl Group : Using dipropylamine to introduce the sulfamoyl moiety.
- Final Coupling Reaction : To form the amide bond with the benzamide derivative.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 2.5 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 3.0 | Inhibition of AKT and ERK signaling pathways |
| H1299 (lung cancer) | 2.8 | Cell cycle arrest at G1 phase |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects:
- Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 120 | 30 |
This suggests that the compound may be beneficial in treating inflammatory conditions alongside its anticancer effects.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).
- Signaling Pathway Inhibition : The inhibition of AKT and ERK pathways disrupts survival signaling in tumor cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, alongside improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
